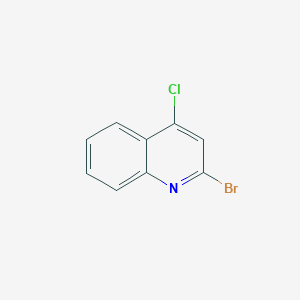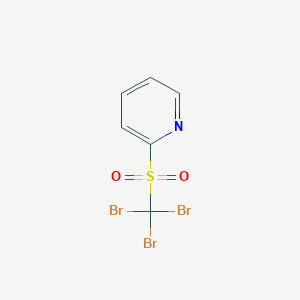
3-Fluoro-4-methoxycinnamic acid
Descripción general
Descripción
3-Fluoro-4-methoxycinnamic acid is a compound with the CAS Number 713-85-9 . It has a molecular weight of 196.18 and its IUPAC name is (2E)-3-(3-fluoro-4-methoxyphenyl)-2-propenoic acid .
Molecular Structure Analysis
The InChI code for 3-Fluoro-4-methoxycinnamic acid is 1S/C10H9FO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
3-Fluoro-4-methoxycinnamic acid is a solid . It has a boiling point of 227-230°C .Aplicaciones Científicas De Investigación
Antioxidant Properties and Biological Activities
3-Fluoro-4-methoxycinnamic acid, a compound related to ferulic acid, exhibits significant antioxidant properties. This attribute is crucial in combating disorders related to oxidative stress, including cancer, diabetes, and neurodegenerative diseases. A review by Silva & Batista (2017) discusses these antioxidant properties and their relationship to various biological activities.
Applications in Health and Cosmetic Industries
Due to its high antioxidant properties, ferulic acid, a similar compound to 3-Fluoro-4-methoxycinnamic acid, is of interest in the health and cosmetic industries. It shows potential applications as an ingredient in sports foods, skin protection agents, and as a raw material for the production of vanillin and preservatives. Ou & Kwok (2004) detailed these applications in their study on ferulic acid in foods and cosmetics.
Photoreactivity and Chemical Properties
The photoreactivity of 4-methoxycinnamic acid derivatives, closely related to 3-Fluoro-4-methoxycinnamic acid, is an area of interest. Schrader et al. (1994) investigated the photochemical reaction products of these compounds, revealing insights into their potential applications in photodynamic therapy and material sciences.
Potential Anticancer Activity
Several studies have explored the anticancer effects of ferulic acid and its derivatives. For instance, Hamdan et al. (2013) discovered that alpha cyano-4-hydroxy-3-methoxycinnamic acid inhibited the proliferation of human breast cancer cells, suggesting similar potential for 3-Fluoro-4-methoxycinnamic acid in cancer therapy.
Therapeutic Applications in Mental Health
Ferulic acid, a related compound, has demonstrated potential antidepressant-like effects. Zeni et al. (2012) conducted a study showing that ferulic acid exerted an antidepressant-like effect in mice, indicating possible mental health applications for 3-Fluoro-4-methoxycinnamic acid.
Safety And Hazards
Propiedades
IUPAC Name |
(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZYEBQHWQTZKA-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-methoxycinnamic acid | |
CAS RN |
713-85-9 | |
| Record name | 3'-Fluoro-4'-methoxycinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000713859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3'-fluoro-4'-methoxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.848 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



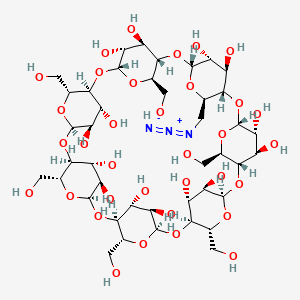

![1-Butanamine, N-[(2-chloro-6-fluorophenyl)methylene]-](/img/structure/B1312213.png)

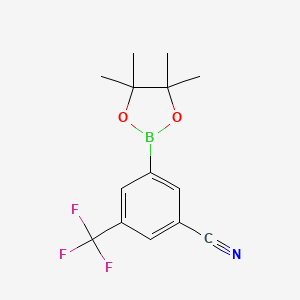


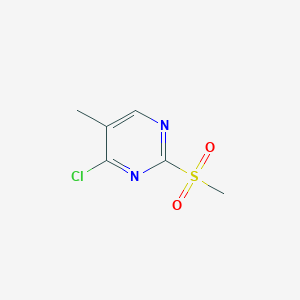
![Tributyl[2,2-difluoro-1-(2-methoxyethoxymethoxy)vinyl]stannane](/img/structure/B1312228.png)

